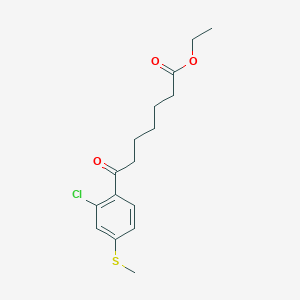
Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of ethyl 7-oxoheptanoate is achieved by reacting cycloheptanone with potassium persulfate in ethanol or methanol, followed by oxidation with pyridinium chlorochromate (PCC) . Another related compound, ethyl 7-chloro-2-oxoheptylate, is synthesized through a four-step process starting with ethyl 2,2-diethoxyacetate, cyclization with 1,3-propanedithiol, and subsequent oxidation and alkylation steps . These methods suggest that the synthesis of Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate might also involve multi-step reactions, possibly including esterification, cyclization, and selective functional group transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate can be complex, with multiple functional groups influencing the overall conformation and reactivity. For example, the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate features a cyclohexanone ring in a chair conformation with substituents in specific axial and equatorial positions . This suggests that the molecular structure of Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate would also be influenced by the steric and electronic effects of its substituents, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures to Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate can be inferred from the reactions they undergo. For instance, the alkylation of 2-amino-6-chloropurine with protected bromohydrins to yield guanine adducts indicates that halogenated compounds can participate in nucleophilic substitution reactions. Additionally, the synthesis of pyrazole derivatives involves cyclocondensation reactions , suggesting that Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate might also be amenable to similar types of chemical transformations.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate are not directly reported, related compounds provide some clues. The presence of ester, ketone, and halogen functional groups in these compounds implies that Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate would likely exhibit polar characteristics, with potential for hydrogen bonding and dipole-dipole interactions. These properties would influence its solubility, boiling and melting points, and reactivity.
Aplicaciones Científicas De Investigación
Photochemical Reactions
Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate has been involved in studies of photochemical reactions. For instance, ethyl 2-oxo-1-cyclohexanecarboxylate, a related compound, underwent photochemical reactions in various alcohols, yielding ω-alkoxycarbonyl esters as products (Tokuda, Watanabe, & Itoh, 1978).
Synthesis Processes
Research has explored the synthesis of compounds related to Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate. For example, Ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, was synthesized in a study, highlighting a process improvement by replacing certain reagents, which increased the overall yield of the final product (Chen Xin-zhi, 2006).
Synthesis of Key Intermediates
Another study demonstrated the synthesis of ethyl or methyl 7-oxoheptanoate, starting from cycloheptanone, which was then converted into 7-acetoxyheptanal. This process involved oxidation and protection steps, providing a method for preparing these intermediates in good yields (Ballini, Marcantoni, & Petrini, 1991).
Biological Activities
In the field of biochemistry, a study used a compound structurally related to Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate to synthesize thiazolo[5,4-d]pyrimidines with molluscicidal properties. The research focused on developing compounds effective against the intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).
Pesticide Research
The compound has been studied in the context of pesticide research. For instance, a derivative was used in controlling nematode populations in centipede grass, demonstrating its potential in agricultural applications (Johnson, 1970).
Propiedades
IUPAC Name |
ethyl 7-(2-chloro-4-methylsulfanylphenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO3S/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(21-2)11-14(13)17/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKOPJMMKQGXCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=C(C=C1)SC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301216641 |
Source


|
| Record name | Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-Chloro-4-(methylthio)phenyl)-7-oxoheptanoate | |
CAS RN |
951886-97-8 |
Source


|
| Record name | Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-chloro-4-(methylthio)-ζ-oxobenzeneheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301216641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














